8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
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Description
8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C13H16N4O2 and its molecular weight is 260.297. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, and their dysregulation is often associated with the development of cancer .
Mode of Action
The compound acts as an inhibitor of CDKs . By binding to these kinases, it prevents their activity, thereby disrupting the cell cycle and inhibiting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDKs affects multiple biochemical pathways. Primarily, it disrupts the cell cycle, preventing cells from progressing from the G1 phase to the S phase . This leads to cell cycle arrest and can induce apoptosis, or programmed cell death .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, leading to cell cycle arrest and potentially inducing apoptosis . This can lead to the reduction in size and number of cancerous tumors .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the compound’s metabolism and excretion . Additionally, factors such as pH and temperature can influence the compound’s stability
Properties
IUPAC Name |
8-(2-hydroxyethyl)-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c18-8-7-17-11(19)4-3-10-12(14-9-15-13(10)17)16-5-1-2-6-16/h3-4,9,18H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVGCVJFQCIZII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=CC(=O)N3CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.